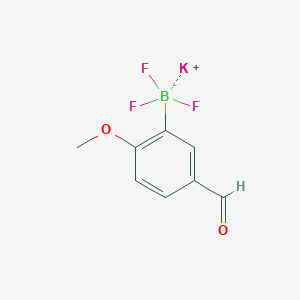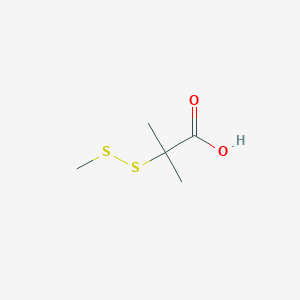![molecular formula C16H22N2O4 B15298406 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid CAS No. 103433-38-1](/img/structure/B15298406.png)
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a butanoic acid moiety, with a phenylmethoxycarbonyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid typically involves the reaction of piperazine with butanoic acid derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions. The phenylmethoxycarbonyl group can be introduced through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may play a role in binding to receptors or enzymes, leading to modulation of their activity. The piperazine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenylmethoxy)carbonyl]-1-piperidinebutanoic acid
- 4-[(Phenylmethoxy)carbonyl]-1-methylpiperazinebutanoic acid
Uniqueness
4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid is unique due to its specific combination of functional groups and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
103433-38-1 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4-(4-phenylmethoxycarbonylpiperazin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)7-4-8-17-9-11-18(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,19,20) |
InChI Key |
QBQQTZFOFZLJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


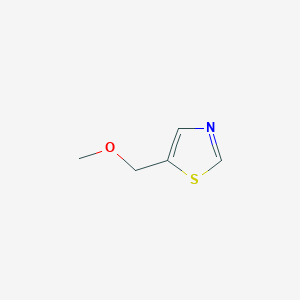
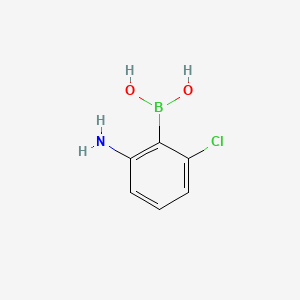
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
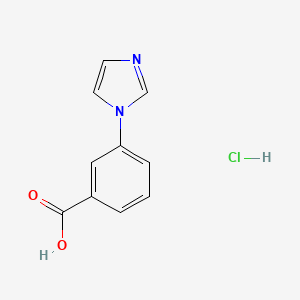

![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
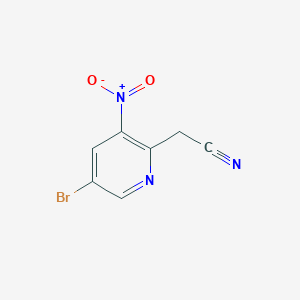

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
